molecular formula C22H24N6O8S2 B8180308 Ceftazidine

Ceftazidine

Cat. No.: B8180308
M. Wt: 564.6 g/mol
InChI Key: GCZOCVAKBHTGOL-ROMZVAKDSA-N
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Description

Ceftazidine is a semisynthetic, beta-lactam antibiotic belonging to the cephalosporin class, known for its broad-spectrum bactericidal activity . Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the formation of peptidoglycan, a key structural component of the bacterial cell wall. This action leads to the disruption of cell wall integrity and ultimately results in the death of susceptible bacteria . This compound is of significant value in microbiological and pharmaceutical research. This compound exhibits stability against many clinically important beta-lactamases, both plasmid and chromosomally mediated, making it a critical tool for studying antibiotic resistance mechanisms . It is highly active against a wide range of Gram-negative organisms, including Pseudomonas aeruginosa , making it a reagent of interest in the development of novel antibacterial agents and the study of difficult-to-treat infections . In a research context, high-purity this compound and its related impurities, such as Formyl this compound (CAS 1301254-49-8), are used as reference standards for analytical method development, method validation, and quality control during the commercial production of pharmaceutical products . The product is supplied as a high-purity chemical for research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2.H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);1H2/b26-13-;/t14-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZOCVAKBHTGOL-ROMZVAKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78439-06-2
Record name Ceftazidime pentahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78439-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Medical Uses

Ceftazidime is primarily indicated for the treatment of:

  • Lower Respiratory Tract Infections : Effective against pneumonia and other lung infections.
  • Urinary Tract Infections : Commonly used for complicated urinary tract infections.
  • Skin and Soft Tissue Infections : Treats infections related to skin and underlying tissues.
  • Intra-abdominal Infections : Used in cases of complicated intra-abdominal infections.
  • Meningitis : Effective in treating bacterial meningitis.
  • Neutropenic Fever : Utilized in febrile neutropenic patients suspected of having bacterial infections.
  • Bone and Joint Infections : Indicated for osteomyelitis and septic arthritis.

Case Studies and Clinical Trials

  • Urinary Tract Infections : A study involving 563 cases in Japan reported a clinical efficacy rate of 75% for ceftazidime in treating urinary tract infections, highlighting its effectiveness in this domain .
  • Complicated Intra-Abdominal Infections : Ceftazidime has been shown to be effective when used in combination with other antibiotics for complicated intra-abdominal infections, achieving notable clinical success rates .
  • Meningitis Treatment : Ceftazidime is one of the preferred agents for treating bacterial meningitis, demonstrating significant efficacy in eradicating pathogens responsible for this serious condition .

Resistance Patterns

The emergence of antibiotic resistance remains a significant concern. Ceftazidime's effectiveness can be compromised by the presence of extended-spectrum beta-lactamases (ESBLs) and other resistant mechanisms. For instance, a study noted that resistance was detected in 30% of microbiologic failures among patients treated with ceftazidime-avibactam for carbapenem-resistant Enterobacteriaceae .

Summary of Applications

Infection TypeEfficacy Rate (%)Notes
Lower Respiratory Tract InfectionsVariesEffective against pneumonia and lung infections
Urinary Tract Infections75High success rate in clinical settings
Skin and Soft Tissue InfectionsVariesUsed for complicated cases
Complicated Intra-Abdominal InfectionsVariesOften combined with other antibiotics
MeningitisHighPreferred treatment option
Neutropenic FeverVariesUsed when bacterial infection is suspected

Comparison with Similar Compounds

Table 1: Key Antibacterial Activity of Ceftazidime vs. Other Cephalosporins

Compound Generation Gram-Negative Coverage Gram-Positive Coverage Anti-Pseudomonal Activity
Ceftazidime Third ++++ ++ ++++
Ceftriaxone Third +++ +++ -
Cefepime Fourth ++++ +++ +++
Ceftizoxime Third +++ ++ -
Cefazolin (IV) First + ++++ -
  • Anti-Pseudomonal Activity: Ceftazidime outperforms ceftriaxone and ceftizoxime due to its C-7 side chain, which enhances penetration into P. aeruginosa biofilms . However, resistance rates in P. aeruginosa exceed 70% in regions with high antibiotic misuse (e.g., Nigeria) .
  • Gram-Positive Coverage : Ceftazidime is less effective against methicillin-susceptible Staphylococcus aureus (MSSA) compared to cefazolin or ceftriaxone .

Resistance Patterns

Table 2: Resistance Rates (%) Among Common Pathogens

Pathogen Ceftazidime Ceftriaxone Cefepime
E. coli 40–60 50–75 30–50
K. pneumoniae 50–80 60–85 40–60
P. aeruginosa 70–90 N/A 50–70
S. aureus (MSSA) 60–80 20–40 30–50
  • Regional Variability: In Nigeria, P. aeruginosa exhibits near-universal resistance to ceftazidime due to unregulated antibiotic use , whereas susceptibility remains higher in controlled settings (e.g., 75% susceptibility in Calabar, Nigeria) .
  • Mechanisms : Resistance is driven by ESBL production, AmpC β-lactamases, and porin mutations. Ceftazidime/avibactam restores efficacy against ESBL- and KPC-producing strains .

Pharmacokinetics and Dosing

  • Half-Life and Clearance : Ceftazidime has a shorter half-life (1.5–2.2 hours) compared to ceftriaxone (6–9 hours), necessitating more frequent dosing .
  • Critically Ill Patients : Standard doses may fail to achieve therapeutic concentrations; a 2 g loading dose followed by extended infusions is recommended .

Adverse Effects and Cross-Reactivity

  • Immune Hemolytic Anemia : Ceftazidime-induced antibodies show minimal cross-reactivity with ceftriaxone or ceftizoxime, unlike the strong cross-reactivity observed between ceftriaxone and ceftizoxime .
  • Severe Cutaneous Reactions : Rare cases of toxic epidermal necrolysis (TEN) are reported when ceftazidime is combined with vancomycin .

Preparation Methods

Core Synthesis from 7-Aminocephalosporanic Acid (7-ACA)

The most widely used industrial method for ceftazidime synthesis begins with 7-aminocephalosporanic acid (7-ACA), a β-lactam antibiotic precursor. The process involves four critical steps: silylation , acylation , hydrolysis , and crystallization .

Silylation and Pyridinium Substitution

In the first step, 7-ACA undergoes silylation using hexamethyldisilazane (HMDS) and iodotrimethylsilane (TMS-I) under reflux conditions (35–45°C) in dichloromethane. This reaction replaces the 3-position methyl group of 7-ACA with a pyridinium moiety, yielding 7-amino-3-(1-picolyl)cephemcarboxylic acid (7-APCA) hydrochloride. The use of HMDS and TMS-I as dual silylating agents enhances reaction efficiency, achieving a mass yield of 124.4% and purity of 99.2%.

Acylation with Thiazole Side Chain

7-APCA hydrochloride is then acylated with α-(thiazolamine-4-yl)-α-[(tert-butoxycarbonyl)isopropoxyimino] acetate thioester in a mixed solvent of dichloromethane and methanol. Triethylamine acts as a base to facilitate nucleophilic substitution, forming ceftazidime tert-butyl ester. This step achieves a mass yield of 149.2% and purity of 98.9%.

Hydrolysis and Crystallization

The tert-butyl ester undergoes hydrolysis in a hydrochloric acid-formic acid mixture (2:1–3:2 weight ratio) to remove the protective group. Subsequent crystallization with acetone yields ceftazidime dihydrochloride (91% mass yield, 99.2% purity). Final neutralization with sodium hydroxide and sodium carbonate produces the active pharmaceutical ingredient (API) with ≥93% yield and ≥98% content.

Alternative Synthetic Routes

While the 7-ACA route dominates industrial production, alternative methods have been explored:

Starting from 7-Phenylacetamide-3-Chloromethyl Cephalosporin

This method substitutes the 3-position chloride of 7-phenylacetamide-3-chloromethyl cephalosporin with iodide, followed by pyridine nucleophilic substitution. However, it requires costly intermediates and generates lower yields (≤75%) compared to the 7-ACA pathway.

Direct Coupling with Preformed Side Chains

Recent advancements focus on pre-synthesizing the thiazole side chain (e.g., (Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)iminoacetic acid) and coupling it to 7-APCA. This reduces side reactions but necessitates stringent anhydrous conditions.

Process Optimization and Industrial Scalability

Solvent and Catalyst Selection

Optimal solvents for silylation include dichloromethane or ethyl acetate, while methanol-dichloromethane mixtures improve acylation kinetics. Notably, the absence of nitrogen protection in the 7-ACA method reduces operational complexity and costs.

Yield and Purity Enhancements

Table 1: Comparative Performance of Synthesis Steps

StepYield (%)Purity (%)Key Reagents
Silylation124.499.2HMDS, TMS-I, pyridine
Acylation149.298.9Triethylamine, thioester
Hydrolysis91.099.2HCl, formic acid
Crystallization≥93.0≥98.0NaOH, Na2CO3

The high yield in the acylation step (149.2%) is attributed to the excess thioester and optimized stoichiometry. Residual 7-APCA in the final product is controlled to ≤0.5% via gradient crystallization.

Impurity Profiling and Quality Control

Identification of Process-Related Impurities

A major impurity detected during synthesis is the methyl ester of ceftazidime , formed via unintended esterification during acylation. Liquid chromatography-mass spectrometry (LC/MS) identifies this impurity at m/z 560, corresponding to C23H24N6O7S2.

Structural Confirmation

Nuclear magnetic resonance (NMR) analysis confirms the impurity’s structure:

  • 1H-NMR : δ 1.45 (s, 6H, CH3), 3.85 (s, 3H, OCH3), 5.10 (d, 1H, C6-H), 5.75 (dd, 1H, C7-H).

  • 13C-NMR : 168.2 ppm (ester carbonyl), 165.3 ppm (β-lactam carbonyl).

Mitigation Strategies

  • pH Control : Maintaining pH at 3.6–3.8 during crystallization minimizes esterification.

  • Chromatographic Purification : Reverse-phase HPLC with a C18 column resolves the methyl ester impurity, ensuring API purity ≥99.5%.

Comparative Analysis of Synthesis Methods

Table 2: Advantages and Limitations of Ceftazidime Synthesis Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
7-ACA Pathway≥93≥98HighIndustrial
Chloromethyl Route≤7595–97ModeratePilot Scale
Direct Coupling85–90≥99LowLaboratory

The 7-ACA method remains superior for large-scale production due to its high yield and compatibility with existing infrastructure. However, direct coupling offers higher purity for specialized applications.

Regulatory and Environmental Considerations

Solvent Waste Management

Dichloromethane and methanol recovery systems are mandated to reduce environmental impact. The European Medicines Agency (EMA) guidelines limit residual solvents to ≤600 ppm for dichloromethane in final APIs.

Compliance with Pharmacopeial Standards

Ceftazidime APIs must meet criteria outlined in the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP), including:

  • Assay : 95.0–105.0% of labeled potency.

  • Impurities : Total impurities ≤2.0%, individual unspecified impurities ≤0.5% .

Q & A

Basic Research Question: What validated analytical methods are recommended for quantifying ceftazidine in biological matrices such as urine or plasma?

Methodological Answer:
this compound can be quantified in biological fluids using high-performance liquid chromatography (HPLC) or spectrophotometric methods . For urine samples, spectrophotometric batch or flow-injection (FI) methods exploit the reaction between this compound and palladium(II) in neutral/weakly acidic media, yielding a measurable absorption peak at 330–340 nm . For plasma or tissue samples (e.g., burn patients), HPLC with a C18 column and UV detection at 254 nm is preferred, achieving detection limits as low as 0.5 μg/mL and recoveries >90% . Key validation parameters include precision (%RSD <2%), linearity (R² ≥0.999), and robustness against chromatographic condition variations .

Advanced Research Question: How can researchers design experiments to investigate this compound resistance mechanisms in Gram-negative bacteria expressing extended-spectrum β-lactamases (ESBLs)?

Methodological Answer:
Resistance studies require minimum inhibitory concentration (MIC) assays combined with β-lactamase inhibitors. For example:

  • MIC Testing : Compare MIC values of this compound alone and in combination with inhibitors (e.g., clavulanic acid, tazobactam) against bacterial strains (e.g., Enterobacter cloacae). A ≥4-fold MIC reduction indicates inhibitor efficacy .
  • Enzyme Kinetics : Purify β-lactamases (e.g., CTX-M-15) and measure hydrolysis rates of this compound using spectrophotometric assays. Competitive inhibition can be assessed via IC₅₀ values .
  • Synergy Studies : Use gradient strip cross methods to evaluate synergistic effects between this compound/avibactam and aztreonam against carbapenem-resistant Enterobacteriaceae (CRE) .

Basic Research Question: What pharmacokinetic parameters should be prioritized when studying this compound distribution in burn patients?

Methodological Answer:
Focus on tissue penetration efficiency and elimination half-life . In burn patients, this compound distribution to eschar tissues is critical. Use HPLC to measure concentrations in plasma and eschar, calculating parameters like:

  • AUC (Area Under the Curve) : Reflects total drug exposure.
  • Cmax : Peak concentration post-administration.
  • : Half-life, influenced by renal function and burn-induced hypermetabolism .
    Ensure sample collection at consistent intervals (e.g., 0, 2, 4, 8 hours post-dose) and account for variable tissue vascularization.

Advanced Research Question: How can researchers resolve contradictions in reported this compound efficacy against Pseudomonas aeruginosa across studies?

Methodological Answer:
Contradictions often arise from differences in bacterial strain variability , inoculum size , or experimental conditions . To address this:

  • Standardize Protocols : Use CLSI/EUCAST guidelines for MIC testing.
  • Meta-Analysis : Conduct systematic reviews with strict inclusion criteria (e.g., only studies using standardized broth microdilution) .
  • Mechanistic Studies : Compare genetic profiles (e.g., presence of AmpC β-lactamases or porin mutations) across strains showing divergent susceptibility .
  • Statistical Models : Apply regression analysis to identify covariates (e.g., pH, cation content) influencing MIC variability .

Advanced Research Question: What methodologies are suitable for assessing environmental persistence of this compound in hospital wastewater?

Methodological Answer:

  • Sample Collection : Collect untreated wastewater from hospital outlets, filter to remove particulates, and store at -20°C.
  • LC-MS/MS Analysis : Quantify this compound using liquid chromatography-tandem mass spectrometry with deuterated internal standards .
  • Degradation Studies : Evaluate photocatalytic degradation using g-C3N4/Ag/TiO₂ nanotubes under UV light, monitoring residual concentrations via UV-Vis spectroscopy .
  • Ecotoxicity Assays : Test effects on aquatic microbiota using plate counts or ATP bioluminescence.

Basic Research Question: How does the chemical structure of this compound influence its stability against β-lactamases?

Methodological Answer:
this compound’s stability stems from its C-7 substituent (2-methylpropoxyimino group) and C-3 pyridinium moiety , which sterically hinder β-lactamase access to the β-lactam ring. Experimental validation involves:

  • Molecular Docking : Simulate interactions between this compound and β-lactamase active sites (e.g., TEM-1, CTX-M-15) .
  • Kinetic Studies : Compare hydrolysis rates of this compound vs. less stable cephalosporins (e.g., cefotaxime) using spectrophotometric assays .

Advanced Research Question: How should researchers approach contradictory data on this compound synergism with aminoglycosides?

Methodological Answer:
Contradictions may arise from pH-dependent interactions or dosing sequence effects . To reconcile findings:

  • Time-Kill Assays : Test this compound + gentamicin at varying pH levels (5.5–7.5) and administration sequences (simultaneous vs. staggered) .
  • Checkerboard Synergy Testing : Calculate fractional inhibitory concentration indices (FICI) across multiple dilution combinations .
  • Mechanistic Analysis : Use transcriptomics to identify genes upregulated in dual therapy vs. monotherapy .

Tables for Key Data

Table 1: MIC Values of this compound with Inhibitors Against CTX-M-15-Producing E. cloacae

InhibitorMIC (μg/mL)Fold Reduction
This compound alone4-
+ Clavulanic Acid22x
+ Tazobactam22x
Data from .

Table 2: Photocatalytic Degradation Efficiency of this compound

CatalystDegradation (%)Time (min)
g-C3N4/Ag/TiO₂ NTs95120
TiO₂ alone45120
Data from .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftazidine
Reactant of Route 2
Ceftazidine

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